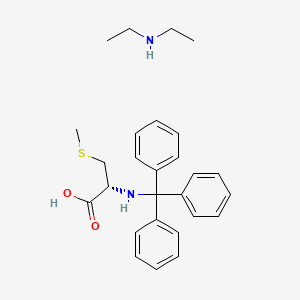

N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

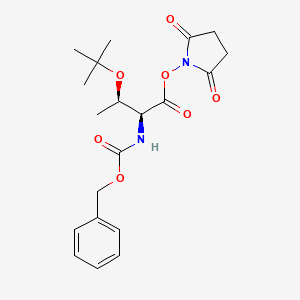

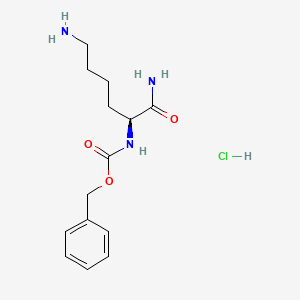

“N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid” is a complex organic compound. It is also known as N-Trityl-L-alanine diethylammonium salt . The compound has a molecular formula of C26H32N2O2 and a molecular weight of 404.554 g/mol .

Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. As mentioned earlier, it can be synthesized through a reaction between acyl chlorides and amines . The exact chemical reactions that this compound can undergo are not specified in the searched resources.Scientific Research Applications

Biocatalysis in Drug Metabolism

N-Ethylethanamine and its derivatives have been studied for their potential applications in biocatalysis, particularly in drug metabolism. For example, Zmijewski et al. (2006) explored the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of certain biaryl-bis-sulfonamide compounds. This process is crucial for the structural characterization of drug metabolites, enhancing the understanding of drug metabolism pathways and pharmacokinetics (Zmijewski et al., 2006).

Physical Properties and Thermodynamics

The physical properties of aqueous solutions of certain amines, including N-Ethylethanamine, have been investigated for various applications. Chowdhury et al. (2016) conducted a study to determine the densities and viscosities of aqueous solutions of different monoalkanolamines, revealing insights into their volumetric and viscometric properties. Such studies are fundamental in chemical engineering and formulation sciences, aiding in the development of various industrial processes and products (Chowdhury et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the structural modification and characterization of amines, including N-Ethylethanamine, are of great interest. Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist with promising applications in the treatment of emesis and depression. This compound showcases the potential of N-Ethylethanamine derivatives in developing new therapeutic agents (Harrison et al., 2001).

Agricultural Applications

The derivatives of N-Ethylethanamine have also been explored for their potential in agriculture. The study by Kitagawa et al. (2001) synthesized certain propanamides and investigated their root growth-modulatory activity. Such compounds could have applications in enhancing agricultural productivity and managing crop growth (Kitagawa et al., 2001).

Surface Science and Corrosion Inhibition

The study of the interaction between amines and metal surfaces is crucial in the field of corrosion science. Herrag et al. (2010) synthesized new diamine derivatives and explored their effectiveness in inhibiting the corrosion of mild steel. This research has significant implications in industrial maintenance and the longevity of metal structures (Herrag et al., 2010).

properties

IUPAC Name |

N-ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S.C4H11N/c1-27-17-21(22(25)26)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-16,21,24H,17H2,1H3,(H,25,26);5H,3-4H2,1-2H3/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGJMCVCQTUBSF-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CSCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.CSC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)